molecular formula C14H18N2O4 B12518060 1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde CAS No. 691900-63-7

1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde

Cat. No.: B12518060
CAS No.: 691900-63-7
M. Wt: 278.30 g/mol
InChI Key: YKLKGDGLPPMPRP-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound features a diethoxymethyl group and a methoxy group attached to the indazole ring, making it a unique and versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.

    Introduction of the Diethoxymethyl Group: This step involves the reaction of the indazole core with diethoxymethane under acidic conditions to introduce the diethoxymethyl group.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted indazole derivatives.

Scientific Research Applications

1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subject to ongoing research, but it is believed to modulate biological processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

  • 1-(Diethoxymethyl)-4-methoxybenzene
  • 1-Methylimidazole
  • Dimethoxymethane

Comparison: 1-(Diethoxymethyl)-6-methoxy-1H-Indazole-3-carboxaldehyde is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 1-(diethoxymethyl)-4-methoxybenzene and dimethoxymethane share some functional groups, the presence of the indazole ring in this compound provides additional sites for chemical modification and potential biological activity.

Properties

CAS No.

691900-63-7

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-(diethoxymethyl)-6-methoxyindazole-3-carbaldehyde

InChI

InChI=1S/C14H18N2O4/c1-4-19-14(20-5-2)16-13-8-10(18-3)6-7-11(13)12(9-17)15-16/h6-9,14H,4-5H2,1-3H3

InChI Key

YKLKGDGLPPMPRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1C2=C(C=CC(=C2)OC)C(=N1)C=O)OCC

Origin of Product

United States

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